1-(5-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one
Description
1-(5-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one is a chlorinated ketone derivative featuring an aromatic ring substituted with an amino group at the 5-position and a methylthio group at the 2-position.
Properties
Molecular Formula |
C10H12ClNOS |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(5-amino-2-methylsulfanylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNOS/c1-6(13)10(11)8-5-7(12)3-4-9(8)14-2/h3-5,10H,12H2,1-2H3 |
InChI Key |
GTNFCGRGEIBORJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)N)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 5-Amino-2-(methylthio)benzaldehyde or related substituted aromatic aldehydes are commonly used as precursors.
- Chloropropan-2-one derivatives or epoxides such as epichlorohydrin serve as alkylating agents for introducing the chloropropanone moiety.
Typical Synthetic Route
A representative synthetic route involves:
Condensation Reaction
The aromatic aldehyde (e.g., 5-amino-2-(methylthio)benzaldehyde) is reacted with a suitable ketone or halogenated ketone precursor in an organic solvent such as ethanol. The reaction is often catalyzed by a base (e.g., potassium hydroxide) or acid to facilitate the formation of the carbon-carbon bond between the aromatic ring and the propan-2-one side chain.Alkylation/Substitution
Alkylation of the amino-substituted aromatic ring with chlorinated propan-2-one derivatives can be performed under controlled temperature and pH conditions to introduce the chloropropan-2-one functionality.Reduction and Purification
If necessary, reduction steps using catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere may be employed to convert intermediates to the desired product. Purification is typically achieved by crystallization from ethanol or other suitable solvents, followed by filtration.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Condensation | 5-Amino-2-(methylthio)benzaldehyde + ketone, KOH | 25–80 | 1–4 hours | Solvent: ethanol or similar; base catalyzed |
| Alkylation | Chloropropan-2-one derivative, organic solvent | 40–90 | 2–6 hours | May use Lewis acid catalyst to enhance yield |
| Reduction | Pd/C catalyst, H₂ atmosphere | 75–90 | 2–4 hours | Pressure: 0.3–0.5 MPa; optional step |
| Purification | Recrystallization in ethanol-water mixture | 80–95 | 1–2 hours | Activated carbon may be used to remove impurities |
Example Protocol from Patent Literature
A related compound, 2-methylamino-5-chlorobenzophenone, has a preparation process that provides insight into similar aromatic ketone synthesis:
Step 1: Dehydration
Stirring 5-chloro-3-phenylbenzisoxazole in an organic solvent (toluene or tetrahydrofuran), adjusting pH to 7-8, heating at 45–60 °C for 0.5–1 hour, then separation of aqueous layer.Step 2: Methylation
Heating the dehydrated product to 70–80 °C, slowly adding dimethyl carbonate, stirring for 1 hour.Step 3: Reduction
Adding Pd/C catalyst, hydrogenating at 75–90 °C under 0.3–0.5 MPa for 2–4 hours.Step 4: Recrystallization
Refluxing crude product in 85% ethanol-water with activated carbon, filtration, and crystallization to obtain refined product.
This approach highlights the importance of controlled reaction conditions and purification steps applicable to the preparation of this compound.
Alternative Synthetic Approaches
Epoxide Ring Opening
Reaction of epoxides such as epichlorohydrin with aromatic amines under nucleophilic substitution conditions can yield chloropropan-2-one derivatives with amino substituents on the aromatic ring.Multicomponent Reactions
Multicomponent synthetic procedures involving diamines and methylthio-containing reagents have been reported for constructing heterocyclic analogs, which can be adapted for related aromatic ketones.
Research Outcomes and Analytical Data
Yields : Typical yields for the key condensation and alkylation steps range from 70% to 85%, depending on reaction conditions and purification methods.
Purity : Recrystallization and activated carbon treatment effectively remove colored impurities and residual catalysts, achieving high purity suitable for further synthetic applications.
-
- Molecular formula: C10H13ClNOS
- Molecular weight: Approx. 229.73 g/mol
- Analytical techniques: NMR, IR, and mass spectrometry confirm the presence of amino, methylthio, and chloropropan-2-one groups.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation + Alkylation | 5-Amino-2-(methylthio)benzaldehyde + ketone + KOH | Ethanol, 25–80 °C, 1–4 h | Simple, scalable | Requires careful pH control |
| Epoxide Ring Opening | Epichlorohydrin + aromatic amine | Organic solvent, mild heating | Direct introduction of chloropropanone | Sensitive to steric hindrance |
| Catalytic Reduction | Pd/C catalyst + H₂ | 75–90 °C, 0.3–0.5 MPa, 2–4 h | High selectivity | Requires hydrogenation setup |
| Recrystallization | Ethanol-water + activated carbon | Reflux at ~90 °C, 1–2 h | High purity product | Additional purification step |
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(5-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs
Key Differences :
- Amino Group Position: The target compound’s 5-amino group (meta to the ketone) contrasts with the 4-amino isomer in . This positional shift alters electronic effects (e.g., resonance stabilization) and hydrogen-bonding capacity, which may enhance interactions in biological systems .
- Methylthio vs.
Functional Group Variations
- Chloropropanone Core: The α-chlorinated ketone moiety is common in intermediates for heterocyclic synthesis. For example, 1-(2-(benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one () reacts with thiourea to form thiadiazoles with anti-tumor activity. The target compound’s amino and methylthio groups may similarly enable cyclization reactions for bioactive molecules .
- Trifluoromethyl Analogs: Compounds like 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one () exhibit enhanced metabolic stability due to the trifluoromethyl group, a feature absent in the target compound. However, the amino group in the target may improve solubility and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
